Gamma-Aminoketone Backbone Enables Distinct Intramolecular Cyclization and Crosslinking Chemistry vs. Alpha/Beta Positional Isomers
4-Aminobutan-2-one hydrochloride is classified as a γ-aminoketone (amino group at C-4, ketone at C-2), in contrast to the β-aminoketone structure of 3-aminobutan-2-one hydrochloride (CAS 21419-24-9 as listed by Aladdin) . This positional difference dictates the spatial separation between nucleophilic and electrophilic centers: the 4-amino configuration enables γ-lactam (pyrrolidin-2-one) formation via intramolecular condensation, whereas the 3-amino analog favors β-lactam or intermolecular pathways . The hydrochloride salt form provides additional differentiation from the free base: protonation of the primary amine enhances water solubility (free base density ~0.945 g/mL; hydrochloride is a solid at room temperature) and stabilizes the compound against aerial oxidation .
| Evidence Dimension | Amino-ketone spacing (carbon chain length between functional groups) |
|---|---|
| Target Compound Data | γ-aminoketone: 4-amino substitution, two-carbon spacer (C-C-C backbone with amine at C-4, ketone at C-2) |
| Comparator Or Baseline | 3-Aminobutan-2-one hydrochloride: β-aminoketone, one-carbon spacer (amine at C-3, ketone at C-2) |
| Quantified Difference | One additional carbon in spacer between amine and ketone; different intramolecular cyclization ring size (5-membered vs. 4-membered) and distinct reactivity profile |
| Conditions | Structural analysis based on canonical SMILES: target compound CC(=O)CCN.Cl; 3-amino isomer CC(C(=O)C)N.Cl |
Why This Matters
Selection between γ- and β-aminoketone isomers determines downstream reaction products and synthetic route viability; procurement of the incorrect positional isomer invalidates structure-activity relationship studies and leads to synthetic failure in heterocyclic chemistry applications.
